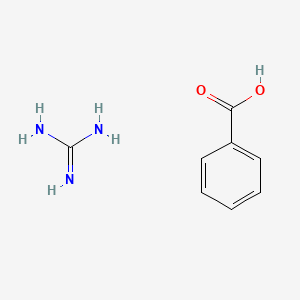

Guanidine, monobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

26739-54-8 |

|---|---|

Molecular Formula |

C8H11N3O2 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

benzoic acid;guanidine |

InChI |

InChI=1S/C7H6O2.CH5N3/c8-7(9)6-4-2-1-3-5-6;2-1(3)4/h1-5H,(H,8,9);(H5,2,3,4) |

InChI Key |

DNOSZYUZVCJLMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.C(=N)(N)N |

physical_description |

Solid; [ECHA REACH Registrations] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Guanidine, Monobenzoate (CAS 26739-54-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, potential synthesis, and known biological context of Guanidine, monobenzoate (CAS 26739-54-8). The information is intended to support research, development, and safety assessments involving this compound.

Core Properties and Physicochemical Data

This compound, also known as Guanidinium benzoate, is the salt formed from the strong organic base guanidine and benzoic acid.[1] Its chemical structure consists of a guanidinium cation and a benzoate anion.[1] At physiological pH, guanidine exists predominantly in its protonated form, guanidinium.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 26739-54-8 | [3][4] |

| Molecular Formula | C₈H₁₁N₃O₂ (or C₇H₆O₂·CH₅N₃) | [1][3][4] |

| Molecular Weight | 181.19 g/mol | [1][3][4] |

| IUPAC Name | benzoic acid;guanidine | [1][] |

| Synonyms | Guanidinium benzoate, Guanidine, benzoate (1:1), Benzoic acid, compd. with guanidine | [3][][6] |

| Boiling Point | 249.3°C at 760 mmHg | [3][][7] |

| Flash Point | 111.4°C | [3][7] |

| Vapor Pressure | 0.0122 mmHg at 25°C | [3][7] |

| LogP | -1.0281 | [3] |

| Polar Surface Area (PSA) | 117.64 Ų | [3] |

| Appearance | Solid | [8] |

| InChI Key | DNOSZYUZVCJLMM-UHFFFAOYSA-N | [1][] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)O.C(=N)(N)N |[1][] |

Experimental Protocols: Synthesis

General Synthesis of this compound

The synthesis of this compound can be achieved through the direct reaction of guanidine (or a salt thereof, like guanidine hydrochloride) with benzoic acid.

Materials:

-

Guanidine Hydrochloride

-

Sodium Hydroxide (or another suitable base)

-

Benzoic Acid

-

Suitable solvent (e.g., Ethanol, Water)

Procedure:

-

Preparation of Guanidine Free Base: If starting with guanidine hydrochloride, the free base is typically generated in situ or in a separate step. This is achieved by reacting guanidine hydrochloride with a stoichiometric amount of a strong base like sodium hydroxide in a suitable solvent.

-

Reaction: A solution of benzoic acid in a minimal amount of solvent is added dropwise to the solution of guanidine free base under stirring.

-

Salt Formation: The reaction is typically exothermic. The mixture is stirred at room temperature to ensure complete reaction.

-

Isolation: The resulting salt, this compound, may precipitate out of the solution upon cooling, or the solvent may be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent to yield the final, pure product.

Caption: General workflow for the synthesis of this compound.

Biological and Pharmacological Properties

While specific studies on the biological activity of this compound are limited, the guanidine moiety is a key functional group in a vast number of biologically active compounds.[9][10] Guanidine-containing molecules are of significant interest in drug development due to their diverse pharmacological properties.[9]

General Activities of Guanidine Derivatives:

-

Anti-inflammatory: Certain guanidine compounds act as inhibitors of nitric oxide synthase and can reduce oxidative stress.[1][9]

-

Antimicrobial: Various natural and synthetic guanidine derivatives exhibit broad-spectrum antibacterial and antifungal properties.[1][11][12]

-

CNS Activity: Guanidine itself is used to treat muscle weakness in Lambert-Eaton myasthenic syndrome by inhibiting presynaptic voltage-gated potassium channels, which enhances acetylcholine release.[13][14]

-

Enzyme Inhibition: The guanidinium group's ability to form strong non-covalent interactions allows it to bind to enzyme active sites, leading to the inhibition of various enzymes, including Na+/H+ exchangers.[9][10]

-

Other Therapeutic Areas: Guanidine derivatives have been investigated as antithrombotic, antidiabetic, and chemotherapeutic agents.[9] Some have also been found to modulate platelet aggregation.[15]

The biological activity of this compound would be influenced by the combined properties of the guanidinium cation and the benzoate anion. Benzoic acid and its derivatives are known for their antimicrobial properties.

Caption: Overview of diverse biological roles of the guanidine functional group.

Safety and Handling

Based on available safety information for guanidinium salts and benzoic acid derivatives, this compound should be handled with care in a laboratory setting.

-

General Precautions: Avoid contact with skin and eyes.[3] Prevent the formation of dust and aerosols.[3] Use in a well-ventilated area or under a fume hood.[16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][17]

-

Stability: The compound is stable under recommended storage conditions.[3]

-

Toxicology: It is classified as harmful if ingested.[8] Guanidine itself can have side effects when used therapeutically.[13]

It is crucial to consult the specific Safety Data Sheet (SDS) for this compound before handling for detailed safety, disposal, and emergency information.

Conclusion

This compound (CAS 26739-54-8) is a simple salt with well-defined physicochemical properties. While specific experimental and biological data for this exact compound are sparse in the public domain, its constituent parts—the guanidinium ion and the benzoate anion—are well-characterized. The guanidine moiety is a privileged structure in medicinal chemistry, associated with a wide array of pharmacological activities.[9] This suggests that this compound could be a valuable starting point or intermediate for chemical synthesis and a candidate for biological screening in various therapeutic areas, particularly in antimicrobial and anti-inflammatory research. Further investigation is required to elucidate its specific biological mechanism of action and pharmacological profile.

References

- 1. Buy this compound | 26739-54-8 [smolecule.com]

- 2. Guanidine - Wikipedia [en.wikipedia.org]

- 3. benzoic acid,guanidine|26739-54-8 - MOLBASE Encyclopedia [m.molbase.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. echemi.com [echemi.com]

- 7. chemnet.com [chemnet.com]

- 8. Guanidinium benzoate - Hazardous Agents | Haz-Map [haz-map.com]

- 9. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. mdpi.com [mdpi.com]

- 12. Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship [mdpi.com]

- 13. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Effect of mono-guanidine-like derivatives on platelet aggregation and tumour cell induced platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. merckmillipore.com [merckmillipore.com]

- 17. geneseo.edu [geneseo.edu]

An In-depth Technical Guide on the Molecular Structure and Bonding of Guanidine Monobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of guanidine monobenzoate, an organic salt formed by the protonation of the strong base guanidine by benzoic acid. This document details the crystallographic structure, key bonding features, and experimental protocols for the synthesis and characterization of this compound.

Molecular Structure and Crystallography

Guanidine monobenzoate crystallizes in the orthorhombic space group Pnma. The crystal structure is characterized by an extensive network of hydrogen bonds between the guanidinium cation ([C(NH₂)₃]⁺) and the benzoate anion (C₆H₅COO⁻).

The guanidinium cation is a planar, propeller-shaped ion with D₃h symmetry. The positive charge is delocalized over the central carbon and the three nitrogen atoms, resulting in C-N bond lengths that are intermediate between single and double bonds[1]. This resonance stabilization contributes to the stability of the cation.

The benzoate anion consists of a phenyl ring attached to a carboxylate group. The negative charge on the carboxylate group is delocalized between the two oxygen atoms, leading to C-O bond lengths that are also intermediate in character[1][2]. The phenyl ring and the carboxylate group are nearly coplanar[1].

Table 1: Crystallographic Data for Guanidine Monobenzoate

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | --INVALID-LINK-- |

| Space Group | Pnma | --INVALID-LINK-- |

| a (Å) | 15.7347 | --INVALID-LINK-- |

| b (Å) | 8.1216 | --INVALID-LINK-- |

| c (Å) | 7.8885 | --INVALID-LINK-- |

| Volume (ų) | 954.1 | --INVALID-LINK-- |

Bonding and Intermolecular Interactions

The dominant intermolecular interaction in the crystal structure of guanidine monobenzoate is hydrogen bonding. All six hydrogen atoms of the guanidinium cation are involved in N-H···O hydrogen bonds with the oxygen atoms of the benzoate anions[1]. Each carboxylate oxygen atom acts as an acceptor for three hydrogen bonds. These interactions create a layered structure in the crystal lattice.

The extensive hydrogen-bonding network is a key factor in the high crystallinity of guanidine-based salts.

Table 2: Selected Bond Lengths and Angles

| Bond/Angle | Value (Å or °) | Notes |

| C-N (guanidinium) | Intermediate between C-N and C=N | Delocalization of positive charge[1][2] |

| C-O (benzoate) | Intermediate between C-O and C=O | Delocalization of negative charge[1][2] |

| O-C-O (benzoate) | > 120° | Due to steric effects of lone pairs on oxygen atoms[1] |

Table 3: Hydrogen Bond Geometry

While specific distances and angles for guanidine monobenzoate are not compiled in a single table in the surveyed literature, the general characteristics of the hydrogen bonds in the closely related guanidinium 4-aminobenzoate are presented below as a representative example.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···O | ~0.88 - 0.94 | ~1.87 - 2.11 | ~2.81 - 2.94 | ~151 - 175 |

Data for guanidinium 4-aminobenzoate, which is structurally very similar to guanidinium benzoate.[3]

Experimental Protocols

Synthesis of Guanidine Monobenzoate Single Crystals

Method: Slow Evaporation

Materials:

-

Guanidinium carbonate

-

Benzoic acid

-

Deionized water

-

Wattman filter paper

-

Beaker or crystallizing dish

Procedure:

-

Prepare a stoichiometric 1:1 molar ratio of guanidinium carbonate and benzoic acid.

-

Dissolve the calculated amount of guanidinium carbonate in deionized water in a beaker with stirring.

-

Slowly add the benzoic acid to the guanidinium carbonate solution while continuing to stir.

-

Once the reactants are fully dissolved, filter the solution using Wattman filter paper to remove any impurities.

-

Cover the beaker with a perforated film (e.g., Parafilm with small holes) to allow for slow evaporation of the solvent.

-

Place the beaker in a vibration-free environment at room temperature.

-

Monitor the setup periodically for the formation of single crystals. Colorless, transparent crystals are typically harvested after several days to weeks.

Characterization by Fourier Transform Infrared (FTIR) Spectroscopy

Method: KBr Pellet Technique

Materials:

-

Guanidine monobenzoate sample

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

Procedure:

-

Thoroughly clean and dry the agate mortar, pestle, and pellet press die set.

-

Place a small amount (1-2 mg) of the guanidine monobenzoate sample into the agate mortar.

-

Add approximately 100-200 mg of dry KBr powder to the mortar. The sample concentration in KBr should be in the range of 0.2% to 1%[4].

-

Grind the mixture for several minutes until a fine, homogeneous powder is obtained.

-

Transfer the powder into the pellet die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons to form a transparent or translucent pellet[5].

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Characterization by UV-Visible (UV-Vis) Spectroscopy

Method: Solution-Phase Spectroscopy

Materials:

-

Guanidine monobenzoate sample

-

A suitable solvent in which the sample is soluble and that does not absorb in the region of interest (e.g., deionized water or ethanol).

-

Volumetric flasks and pipettes

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of known concentration by accurately weighing the guanidine monobenzoate sample and dissolving it in a specific volume of the chosen solvent in a volumetric flask.

-

Prepare a series of standard solutions of lower concentrations by serial dilution of the stock solution.

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline spectrum.

-

Rinse a quartz cuvette with one of the standard solutions and then fill it with the same solution.

-

Place the cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (typically 200-400 nm for aromatic compounds).

-

Repeat the measurement for all standard solutions.

Visualizations

Caption: Hydrogen bonding network in guanidine monobenzoate.

Caption: Experimental workflow for guanidine monobenzoate.

References

An In-depth Technical Guide to the Synthesis of Guanidine Monobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of guanidine monobenzoate from the reaction of guanidine and benzoic acid. This document details the underlying chemical principles, a plausible experimental protocol, and relevant characterization data. The information is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Introduction

Guanidine and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. Guanidine itself is a strong organic base, and its ability to form salts with various acidic moieties is a key aspect of its chemical utility. Benzoic acid, a simple aromatic carboxylic acid, can react with guanidine in a straightforward acid-base neutralization to form guanidine monobenzoate. This salt formation can be a crucial step in the development of new pharmaceutical compounds, potentially modifying properties such as solubility, stability, and bioavailability.

Chemical Principles

The synthesis of guanidine monobenzoate is fundamentally an acid-base reaction. Guanidine (pKa of the conjugate acid is ~13.6) is a strong organic base due to the resonance stabilization of its protonated form, the guanidinium cation. Benzoic acid (pKa ~4.2) is a weak organic acid. When combined, a proton is transferred from the carboxylic acid group of benzoic acid to the imine nitrogen of guanidine, resulting in the formation of the guanidinium cation and the benzoate anion, which are held together by ionic bonds.

Reaction Scheme:

Experimental Protocol

Materials:

-

Guanidine (or Guanidine Hydrochloride)

-

Benzoic Acid

-

Sodium Hydroxide (if starting from Guanidine Hydrochloride)

-

Suitable Solvent (e.g., Ethanol, Methanol, Water)

-

Apparatus: Round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus, crystallizing dish.

Procedure:

-

Preparation of Guanidine Free Base (if starting from Guanidine Hydrochloride):

-

Dissolve a specific molar equivalent of guanidine hydrochloride in a minimal amount of a suitable solvent (e.g., water or ethanol).

-

Add one molar equivalent of a strong base, such as sodium hydroxide, to the solution to deprotonate the guanidinium hydrochloride and form the free guanidine base.

-

The sodium chloride byproduct may precipitate and can be removed by filtration. The resulting solution contains the free guanidine base.

-

-

Reaction with Benzoic Acid:

-

Dissolve one molar equivalent of benzoic acid in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer.

-

To the stirring solution of benzoic acid, add the solution of guanidine free base dropwise at room temperature.

-

An exothermic reaction is expected, leading to the formation of guanidine monobenzoate.

-

After the addition is complete, the reaction mixture can be stirred for an additional 1-2 hours at room temperature to ensure the completion of the reaction.

-

-

Isolation and Purification of Guanidine Monobenzoate:

-

The product, guanidine monobenzoate, is a salt and may precipitate out of the solution upon formation or upon cooling the reaction mixture.

-

If the product does not precipitate, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water) to obtain pure crystalline guanidine monobenzoate.

-

The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa |

| Guanidine | CH₅N₃ | 59.07 | ~50 | 13.6 (conjugate acid) |

| Benzoic Acid | C₇H₆O₂ | 122.12 | 122.4 | 4.20 |

| Guanidine Monobenzoate | C₈H₁₁N₃O₂ | 181.19 | Not Available | Not Applicable |

Table 2: Hypothetical Experimental Parameters

| Reactant/Reagent | Molar Mass ( g/mol ) | Moles | Mass (g) | Volume (mL) |

| Guanidine | 59.07 | 0.1 | 5.91 | - |

| Benzoic Acid | 122.12 | 0.1 | 12.21 | - |

| Ethanol (Solvent) | - | - | - | 100 |

| Expected Product | ||||

| Guanidine Monobenzoate | 181.19 | 0.1 | 18.12 | - |

Characterization

The synthesized guanidine monobenzoate can be characterized using various analytical techniques to confirm its identity and purity.

-

Melting Point: Determination of the melting point can indicate the purity of the synthesized compound.

-

FTIR Spectroscopy: The formation of the salt can be confirmed by the disappearance of the carboxylic acid O-H stretch and the appearance of characteristic peaks for the guanidinium cation and the carboxylate anion. The presence of a strong absorption band around 1600-1550 cm⁻¹ is indicative of the carboxylate group, and N-H stretching vibrations of the guanidinium group are expected in the range of 3400-3200 cm⁻¹.

-

NMR Spectroscopy (¹H and ¹³C): NMR spectroscopy can be used to confirm the structure of the guanidinium and benzoate ions. The proton NMR spectrum would show the disappearance of the acidic proton of the carboxylic acid.

-

X-ray Crystallography: Single crystal X-ray diffraction can provide the definitive structure of the salt, including bond lengths and angles, and the packing of the ions in the crystal lattice. Studies on guanidine benzoate single crystals have shown that they crystallize in the orthorhombic system with the Pnma space group[2][3].

Visualizations

Caption: Chemical reaction for the synthesis of guanidine monobenzoate.

Caption: Generalized experimental workflow for guanidine monobenzoate synthesis.

Caption: Acid-base neutralization mechanism.

References

Physical properties of Guanidine, monobenzoate (solubility, melting point)

For Researchers, Scientists, and Drug Development Professionals

Guanidine monobenzoate, a salt formed from the strong organic base guanidine and the aromatic carboxylic acid benzoic acid, presents unique physicochemical characteristics relevant to various fields, including pharmaceutical development and materials science. This technical guide provides an in-depth analysis of its key physical properties, namely its melting point and solubility, supported by detailed experimental methodologies.

Core Physical Properties

| Physical Property | Value | Source |

| Melting Point | Data not available | |

| Solubility in Water | Data not available (Expected to be soluble) | |

| Solubility in Ethanol | Data not available | |

| Solubility in DMSO | Data not available | |

| Molecular Formula | C₈H₁₁N₃O₂ | |

| Molecular Weight | 181.19 g/mol | |

| Boiling Point | 249.3 °C at 760 mmHg |

Experimental Protocols

To address the gap in available data, the following established experimental protocols are recommended for the precise determination of the melting point and solubility of guanidine monobenzoate.

Melting Point Determination: Capillary Method

The melting point of a crystalline solid can be accurately determined using the capillary melting point method. This technique involves observing the temperature at which the substance transitions from a solid to a liquid phase.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry guanidine monobenzoate is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. The melting point is reported as this temperature range.

Logical Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of this compound.

Solubility Determination: Shake-Flask Method

The equilibrium solubility of a compound in a specific solvent is a fundamental parameter. The shake-flask method is a reliable and widely used technique for this purpose.

Methodology:

-

Sample Preparation: An excess amount of guanidine monobenzoate is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

-

Concentration Analysis: The concentration of guanidine monobenzoate in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry, high-performance liquid chromatography (HPLC), or gravimetric analysis after solvent evaporation.

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

Caption: Acid-base neutralization reaction for the synthesis of this compound.

References

Thermogravimetric Analysis of Guanidinium Benzoate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of Guanidinium Benzoate. Due to a lack of specific experimental data for Guanidinium Benzoate in publicly available literature, this document presents a plausible thermal decomposition profile based on data from analogous compounds, namely other guanidinium carboxylate salts and amine benzoates. This guide offers a detailed, hypothetical experimental protocol for conducting TGA on Guanidinium Benzoate, a summary of expected quantitative data in tabular format, and a proposed thermal decomposition pathway visualized using a Graphviz diagram. The information herein is intended to serve as a well-grounded starting point for researchers initiating thermal analysis studies on this compound.

Introduction

Guanidinium benzoate is an organic salt formed from the reaction of guanidine, a strong organic base, and benzoic acid, an aromatic carboxylic acid. The thermal stability and decomposition characteristics of such materials are critical parameters in various fields, including pharmaceuticals, materials science, and energetic materials research. Thermogravimetric analysis (TGA) is a fundamental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. This guide outlines the expected thermal behavior of Guanidinium Benzoate under TGA conditions.

Experimental Protocols

A standard experimental protocol for the thermogravimetric analysis of an organic salt like Guanidinium Benzoate is detailed below. These parameters are based on common practices for similar compounds and are designed to yield high-quality, reproducible data.

Instrumentation:

A calibrated thermogravimetric analyzer is required.

Sample Preparation:

A small, representative sample of Guanidinium Benzoate (typically 3-6 mg) is accurately weighed into a clean, inert sample pan (e.g., alumina or platinum).[1] The sample should be a fine powder to ensure uniform heat distribution.

Experimental Conditions:

-

Heating Rate: A linear heating rate of 10 °C/min is recommended for standard analysis.[1]

-

Temperature Range: The analysis should be conducted from ambient temperature (e.g., 25 °C) up to a final temperature sufficient to ensure complete decomposition, typically around 600 °C for many organic salts.[1]

-

Atmosphere: An inert atmosphere, such as dry nitrogen or argon, is crucial to prevent oxidative decomposition. A constant purge gas flow rate of 45-50 mL/min should be maintained throughout the experiment.[1]

-

Crucible Type: Open alumina or platinum crucibles are generally suitable.

The following diagram illustrates a typical workflow for a TGA experiment.

Data Presentation

Based on the thermal decomposition of analogous compounds such as ammonium benzoate and guanidinium salts of other carboxylic acids, a hypothetical multi-stage decomposition is expected for Guanidinium Benzoate.[2][3] The initial decomposition is likely to involve the dissociation of the salt into its constituent acid and base, followed by the decomposition and volatilization of these components.

| Thermal Event | Onset Temperature (°C) (Hypothetical) | Peak Temperature (°C) (Hypothetical) | Mass Loss (%) (Hypothetical) | Proposed Decomposition Step |

| Stage 1 | ~180 - 200 | ~210 | ~33 | Dissociation to Guanidine and Benzoic Acid |

| Stage 2 | ~220 - 300 | ~280 | ~67 | Decomposition and volatilization of benzoic acid and guanidine products |

Thermal Decomposition Pathway

The thermal decomposition of Guanidinium Benzoate in an inert atmosphere is proposed to proceed through the following pathway. This pathway is inferred from the known decomposition patterns of related guanidinium and benzoate salts.[2][3]

Conclusion

References

In-Depth Technical Guide: Health and Safety Information for Guanidine, Monobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for Guanidine, monobenzoate (also known as Guanidinium benzoate), intended for use by professionals in research and drug development. This document summarizes key toxicological data, outlines experimental methodologies for cited studies, and presents a potential mechanism of action.

Chemical Identification and Physical Properties

This compound is the salt formed from the strong organic base guanidine and the carboxylic acid, benzoic acid.

| Property | Value | Source |

| Synonyms | Guanidinium benzoate, Guanidine, benzoate (1:1) | - |

| CAS Number | 26739-54-8 | - |

| Molecular Formula | C₈H₁₁N₃O₂ | MOLBASE |

| Molecular Weight | 181.19 g/mol | MOLBASE |

| Boiling Point | 249.3°C at 760 mmHg | MOLBASE |

| Flash Point | 111.4°C | MOLBASE |

| Vapor Pressure | 0.0122 mmHg at 25°C | MOLBASE |

| Chemical Stability | Stable under recommended storage conditions. | MOLBASE |

Hazard Identification and GHS Classification

The following GHS classification is based on available data, which may be for a mixture containing guanidinium benzoate. A definitive GHS classification for the pure substance is not currently available.

GHS Classification:

-

Acute Toxicity, Oral (Category 4)

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

Prevention: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/ eye protection/ face protection).

-

Response: P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell), P330 (Rinse mouth), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P332 + P313 (If skin irritation occurs: Get medical advice/ attention), P362 (Take off contaminated clothing and wash before reuse), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P337 + P313 (If eye irritation persists: Get medical advice/ attention).

-

Disposal: P501 (Dispose of contents/ container to an approved waste disposal plant).

Toxicological Data

The following tables summarize the available quantitative toxicological data for Guanidinium benzoate.

| Endpoint | Species | Route | Value | Test Guideline |

| LD₅₀ | Rat (female) | Oral | 1000 mg/kg | OECD Test Guideline 401[1][2] |

| LD₅₀ | Rat (male and female) | Dermal | > 2000 mg/kg | OECD Test Guideline 402[1][2] |

| Endpoint | Species | Result | Test Guideline |

| Skin Corrosion/Irritation | Rabbit | No skin irritation | OECD Test Guideline 404[1][2] |

Experimental Protocols

The following are detailed methodologies for the key toxicological studies cited in this guide.

OECD Test Guideline 401: Acute Oral Toxicity

-

Principle: To determine the short-term adverse effects of a substance administered orally in a single dose or multiple doses within 24 hours. The test aims to identify the dose that is lethal to 50% of the test animals (LD₅₀).

-

Test Animals: Healthy, young adult rats of a single sex (females are often preferred). Animals are fasted overnight before administration of the test substance.

-

Administration: The test substance is administered by gavage using a stomach tube or a suitable intubation cannula. The substance is typically dissolved in an aqueous solution if possible, or in an oil vehicle like corn oil. The volume administered is generally limited to 1 ml/100 g of body weight for non-aqueous solutions and 2 ml/100 g for aqueous solutions.

-

Dosage: Graduated doses are administered to several groups of animals, with one dose level per group.

-

Observations: Animals are observed for mortality, signs of toxicity, and behavioral changes shortly after dosing, periodically during the first 24 hours, and then daily for a total of 14 days. Body weight is recorded weekly.

-

Pathology: All animals that die during the test and all surviving animals at the end of the 14-day observation period are subjected to a gross necropsy.

OECD Test Guideline 402: Acute Dermal Toxicity

-

Principle: To assess the potential for a substance to cause adverse effects from a single, short-term dermal exposure.

-

Test Animals: Healthy, young adult rats with healthy, intact skin are used. Typically, a single sex (often female) is sufficient.

-

Preparation: The day before the test, the fur is removed from the dorsal/flank area of the animals (approximately 10% of the total body surface area).

-

Administration: The test substance is applied uniformly over the shaved area. For solid materials, they should be moistened with a small amount of water or a suitable vehicle to ensure good contact with the skin. The treated area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

-

Dosage: A limit test is often performed at a dose of 2000 mg/kg body weight. If toxicity is observed, a full study with multiple dose groups may be conducted.

-

Observations: Animals are observed for signs of toxicity and mortality daily for at least 14 days. Body weights are recorded at least weekly.

-

Pathology: All animals undergo a gross necropsy at the end of the study.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

-

Principle: To determine the potential of a substance to cause reversible (irritation) or irreversible (corrosion) inflammatory changes to the skin.

-

Test Animals: Healthy, young adult albino rabbits with intact skin are the preferred species.

-

Administration: A small area of the animal's skin (approximately 6 cm²) is shaved. The test substance (0.5 mL for liquids or 0.5 g for solids) is applied to the test site and covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period. An untreated area of skin serves as a control.

-

Observations: After the 4-hour exposure, the residual test substance is removed. Skin reactions (erythema and edema) are graded and recorded at 60 minutes, 24, 48, and 72 hours after patch removal. If effects persist, observations may continue for up to 14 days to assess reversibility.

-

Scoring: Skin reactions are scored based on a numerical grading system for erythema (redness) and edema (swelling). The mean scores for each observation time point are calculated to determine the irritation potential.

Potential Mechanism of Toxicity

While the precise molecular mechanisms of toxicity for this compound are not extensively characterized, some guanidinium compounds have been shown to interact with ion channels. One study on a related compound, p-nitrophenyl-p'-guanidinium benzoate, demonstrated an inhibitory effect on the progesterone-induced influx of calcium ions in spermatocytes. This suggests a potential mechanism of action involving the modulation of calcium signaling pathways.

The guanidinium group, being positively charged at physiological pH, can interact with negatively charged residues in proteins, including ion channels and enzymes. This interaction could lead to a disruption of normal cellular processes that are dependent on calcium signaling, such as neurotransmission, muscle contraction, and fertilization.

Signaling Pathway Diagram

The following diagram illustrates a hypothetical mechanism where Guanidinium benzoate inhibits a calcium channel, thereby blocking the downstream signaling cascade.

Caption: Hypothetical inhibition of a calcium channel by Guanidinium benzoate.

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. Wear personal protective equipment, including chemical-resistant gloves, safety glasses, and a lab coat.

-

Storage: Keep container tightly closed in a dry and well-ventilated place.

First-Aid Measures

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Disclaimer

This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. All laboratory work should be conducted in accordance with established safety protocols and under the supervision of qualified personnel.

References

Guanidinium Benzoate: A Promising Material for Non-Linear Optical Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction to Guanidinium Benzoate for Non-Linear Optics

Organic non-linear optical (NLO) materials have garnered significant interest due to their potential for high NLO efficiency, rapid response times, and the flexibility of molecular engineering. Guanidinium-based compounds, in particular, have emerged as a promising class of materials for NLO applications. The guanidinium cation ([C(NH₂)]⁺) possesses a delocalized π-electron system that can lead to large molecular hyperpolarizabilities, a key requirement for efficient second-order NLO effects such as second harmonic generation (SHG).

Guanidinium Benzoate is an organic salt formed by the reaction of guanidinium carbonate with benzoic acid. The crystal structure of Guanidinium Benzoate belongs to the orthorhombic system with the non-centrosymmetric space group Pnma, a prerequisite for observing second-order NLO phenomena. The material is transparent in the visible region with a UV cutoff wavelength of approximately 296 nm, making it suitable for applications involving frequency conversion of near-infrared lasers into the visible spectrum.

Synthesis and Crystal Growth

The synthesis of Guanidinium Benzoate is a straightforward process involving the reaction of commercially available starting materials. High-quality single crystals can then be grown from the synthesized salt using the slow evaporation solution technique.

Experimental Protocol: Synthesis of Guanidinium Benzoate

Materials:

-

Guanidinium Carbonate ((CH₅N₃)₂·H₂CO₃)

-

Benzoic Acid (C₇H₆O₂)

-

Deionized Water

Procedure:

-

Prepare a stoichiometric 1:2 molar ratio of Guanidinium Carbonate to Benzoic Acid.

-

Dissolve the calculated amount of Guanidinium Carbonate in deionized water with constant stirring until the solution is clear.

-

Slowly add the calculated amount of Benzoic Acid to the Guanidinium Carbonate solution while continuing to stir. The reaction is as follows: (CH₅N₃)₂·H₂CO₃ + 2C₇H₆O₂ → 2(CH₅N₃)⁺(C₇H₅O₂)⁻ + H₂O + CO₂

-

Continue stirring the solution for several hours at room temperature to ensure the reaction goes to completion.

-

Filter the resulting solution using a fine filter paper (e.g., Whatman No. 1) to remove any insoluble impurities.

-

The clear, filtered solution containing Guanidinium Benzoate is now ready for crystal growth.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

Apparatus:

-

Crystallizing dishes or beakers

-

Perforated cover (e.g., paraffin film with small holes)

Procedure:

-

Pour the synthesized Guanidinium Benzoate solution into a clean crystallizing dish or beaker.

-

Cover the container with a perforated lid to allow for slow and controlled evaporation of the solvent (water).

-

Place the container in a vibration-free environment at a constant, ambient temperature.

-

Monitor the container daily for the formation of seed crystals.

-

Once small, well-formed seed crystals appear, they can be allowed to grow larger in the same solution or carefully transferred to a fresh, saturated solution for further growth.

-

Harvest the grown crystals when they reach the desired size.

Caption: Workflow for the synthesis and crystal growth of Guanidinium benzoate.

Structural and Optical Properties

A thorough understanding of the structural and optical properties of Guanidinium Benzoate is essential for evaluating its potential for NLO applications.

Crystal Structure

Guanidinium Benzoate crystallizes in the orthorhombic system, which is characterized by three unequal crystallographic axes at right angles to each other. The specific space group is Pnma, which is non-centrosymmetric. This lack of a center of symmetry is a fundamental requirement for a material to exhibit second-order NLO effects. The planar guanidinium cations and benzoate anions are arranged in a layered structure held together by an extensive network of N-H···O hydrogen bonds. This hydrogen bonding network contributes to the stability of the crystal structure.

Caption: Key features of the Guanidinium benzoate crystal structure.

Linear Optical Properties

The linear optical properties of a material, such as its transparency and refractive index, are crucial for its use in optical devices.

-

UV-Vis-NIR Spectroscopy: The optical transparency of Guanidinium Benzoate has been investigated by UV-Vis-NIR spectroscopy. The material exhibits good transparency in the visible and near-infrared regions of the electromagnetic spectrum. The UV cutoff wavelength is reported to be approximately 296 nm. This wide transparency window is advantageous for frequency conversion applications, as it minimizes absorption losses of both the fundamental and the second harmonic wavelengths.

Non-Linear Optical Properties

The non-linear optical properties of Guanidinium Benzoate are of primary interest for its application in photonic devices. The key NLO property for frequency conversion is the second harmonic generation (SHG) efficiency.

Second Harmonic Generation (SHG)

SHG is a non-linear optical process in which two photons with the same frequency interacting with a non-linear material are effectively "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. For a material to exhibit SHG, it must have a non-centrosymmetric crystal structure, a condition that Guanidinium Benzoate fulfills.

While a specific quantitative SHG efficiency for Guanidinium Benzoate has not been reported, a closely related compound, Guanidinium 4-nitrobenzoate, has been shown to have an SHG efficiency 3.2 times that of potassium dihydrogen phosphate (KDP), a widely used inorganic NLO crystal. This suggests that Guanidinium Benzoate is also likely to exhibit a significant SHG response.

Experimental Protocol: Kurtz-Perry Powder Technique for SHG Measurement

The Kurtz-Perry powder technique is a widely used method for the preliminary screening of materials for their SHG efficiency. It provides a rapid and straightforward way to compare the SHG intensity of a new material with that of a known standard.

Apparatus:

-

High-intensity pulsed laser (e.g., Nd:YAG laser at 1064 nm)

-

Sample holder for powdered samples

-

Filters to block the fundamental laser wavelength

-

Photomultiplier tube (PMT) or other sensitive photodetector

-

Oscilloscope to measure the detector output

Procedure:

-

Sample Preparation:

-

Grind the Guanidinium Benzoate single crystals into a fine powder.

-

Sieve the powder to obtain a uniform particle size range (e.g., 100-150 µm).

-

Prepare a reference sample of a standard NLO material (e.g., KDP or urea) with the same particle size.

-

-

Experimental Setup:

-

Align the pulsed laser to be incident on the sample holder.

-

Place the powdered sample in the holder, ensuring a consistent packing density.

-

Position the filter between the sample and the detector to block the fundamental laser beam and transmit only the second harmonic signal (e.g., a filter that passes 532 nm light for a 1064 nm fundamental).

-

Connect the output of the detector to the oscilloscope.

-

-

Measurement:

-

Irradiate the sample with single pulses from the laser.

-

Measure the intensity of the generated second harmonic signal on the oscilloscope.

-

Repeat the measurement for the reference sample under identical conditions.

-

The relative SHG efficiency of the sample is calculated as the ratio of the SHG signal intensity of the sample to that of the reference.

-

Caption: Schematic of the Kurtz-Perry experimental setup for SHG measurement.

Laser Damage Threshold

The laser damage threshold (LDT) is a critical parameter for any optical material, as it determines the maximum laser intensity the material can withstand without being damaged. For organic crystals, LDT values can vary widely depending on the molecular structure, crystal quality, and the presence of impurities. While the LDT for Guanidinium Benzoate has not been specifically reported, other organic NLO crystals have shown LDTs in the range of 0.5 to 10 GW/cm² for nanosecond laser pulses. It is expected that high-quality single crystals of Guanidinium Benzoate would exhibit a reasonably high LDT, making them suitable for applications involving high-power lasers.

Data Summary

The following tables summarize the known quantitative data for Guanidinium Benzoate and provide comparative data for related and standard NLO materials.

Table 1: Crystal and Optical Properties of Guanidinium Benzoate

| Property | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Unit Cell Parameters | a = 15.7347 Å, b = 8.1216 Å, c = 7.8885 Å |

| UV Cutoff Wavelength | ~296 nm |

| Refractive Index | Data not available in literature |

Table 2: Non-Linear Optical Properties

| Property | Guanidinium Benzoate | Guanidinium 4-nitrobenzoate (for comparison) | KDP (Standard Reference) |

| Second Harmonic Generation Efficiency | Not available in literature | 3.2 times that of KDP | 1 (by definition) |

| Laser Damage Threshold (ns pulses) | Not available in literature | Not available in literature | ~0.2-0.5 GW/cm² |

Conclusion

Guanidinium Benzoate is a promising organic non-linear optical material due to its non-centrosymmetric crystal structure, wide optical transparency, and the inherent NLO activity of the guanidinium cation. The synthesis and crystal growth of Guanidinium Benzoate are well-established, allowing for the production of high-quality single crystals. While specific quantitative data on its SHG efficiency and laser damage threshold are yet to be reported, comparisons with related guanidinium salts suggest that it has the potential to be an efficient material for frequency conversion and other NLO applications. Further characterization of its non-linear optical coefficients and laser damage resistance is warranted to fully assess its capabilities for use in advanced photonic and optoelectronic devices.

The Guanidinium Group: A Cornerstone of Molecular Recognition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The guanidinium group, the functional moiety of the amino acid arginine, plays a pivotal role in a vast array of biological processes, from protein folding and enzyme catalysis to cellular uptake and signal transduction. Its unique combination of positive charge, planar geometry, and multiple hydrogen bond donors makes it an exceptional motif for molecular recognition, enabling strong and specific interactions with a variety of anionic counterparts. This technical guide provides a comprehensive overview of the fundamental principles governing guanidinium group interactions, a compilation of quantitative binding data, detailed experimental protocols for studying these interactions, and visualizations of relevant biological pathways.

Core Principles of Guanidinium-Mediated Recognition

At physiological pH, the guanidinium group is protonated, forming a planar, resonance-stabilized cation with a delocalized positive charge. This structure allows it to act as a versatile recognition element through several key interaction modes:

-

Bidentate Hydrogen Bonding: The planar arrangement of the three nitrogen atoms and their attached hydrogens allows the guanidinium group to form two strong, parallel hydrogen bonds with oxyanions like carboxylates, phosphates, and sulfates. This "arginine fork" is a widespread motif in protein-ligand interactions, providing high affinity and specificity.[1]

-

Electrostatic Interactions: The delocalized positive charge of the guanidinium group facilitates strong, long-range electrostatic interactions with negatively charged functional groups.[2] This charge pairing is a primary driving force for the binding of arginine-rich motifs to nucleic acids and acidic protein surfaces.[3]

-

Cation-π Interactions: The planar guanidinium group can engage in favorable cation-π interactions with aromatic residues such as tryptophan, tyrosine, and phenylalanine. These interactions, involving a combination of electrostatic and dispersion forces, contribute significantly to the stability of protein structures and protein-ligand complexes.[4]

-

Stacking Interactions: Guanidinium groups can also participate in stacking interactions with other planar groups, including other guanidinium moieties and aromatic rings, further stabilizing molecular assemblies.[5]

These diverse interaction capabilities make the guanidinium group a privileged scaffold in both nature and synthetic chemistry for the recognition of anionic species.

Quantitative Analysis of Guanidinium Interactions

The strength of guanidinium-mediated interactions can be quantified by various biophysical techniques, providing valuable data for understanding molecular recognition events and for the design of novel therapeutics. The following tables summarize key quantitative data from the literature.

Table 1: Dissociation (Kd) and Inhibition (Ki) Constants of Guanidinium-Containing Molecules

| Interacting Molecules | Technique | Constant | Value | Reference |

| Guanidinium & Fyn SH3 domain | NMR | Kd | 90 mM | [6] |

| Guanidinium-based inhibitor & E. coli Isomerase | Enzyme Kinetics | Ki | 120 nM | [7][8] |

| Guanidine derivatives & hH3R | Radioligand Binding | Ki | 127 nM | [4] |

| Arginine-rich aptamer & cognate ARM peptide | Not Specified | Kd | Nanomolar range | [9] |

| Guanidinium derivatives & Na+,K+-ATPase | Enzyme Kinetics | Apparent Affinity | 0.08 µM | [8] |

Table 2: Thermodynamic Parameters of Guanidinium Interactions

| Interacting Molecules | Technique | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |

| Guanidinium host & Citrate | ITC | Favorable | Exothermic | Positive | [10] |

| Guanidinium host & Tartrate | ITC | Favorable | Exothermic | Positive | [10] |

| Guanidinium-phosphate complex | ITC | Favorable | Favorable | Favorable | [2] |

| Tetra-guanidinium host & Cl⁻ | ITC | - | - | - | [11] |

| Tetra-guanidinium host & Br⁻ | ITC | - | - | - | [11] |

| Tetra-guanidinium host & I⁻ | ITC | - | - | - | [11] |

Experimental Protocols for Studying Guanidinium Interactions

A variety of experimental techniques are employed to characterize and quantify the interactions of guanidinium-containing molecules. Below are detailed methodologies for three key techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.[9]

Methodology:

-

Sample Preparation:

-

Prepare the macromolecule (e.g., protein, nucleic acid) and the guanidinium-containing ligand in identical, degassed buffer to minimize heats of dilution.[12]

-

Accurately determine the concentrations of both the macromolecule and the ligand.

-

A typical starting concentration for the macromolecule in the sample cell is 20-50 µM, and the ligand in the syringe should be 10-20 times more concentrated.[13][14]

-

-

Instrument Setup:

-

Thoroughly clean the sample cell and syringe with buffer.

-

Load the macromolecule solution into the sample cell and the ligand solution into the injection syringe, ensuring no air bubbles are present.[15]

-

Equilibrate the instrument to the desired experimental temperature.

-

-

Titration:

-

Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.[14]

-

Allow the system to return to thermal equilibrium between injections.

-

Continue the titration until the binding sites on the macromolecule are saturated, and only the heat of dilution is observed.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection to determine the heat change.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

-

Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Ka, ΔH, and n).[16][17]

-

Perform control experiments, such as titrating the ligand into buffer alone, to determine and subtract the heat of dilution.[12]

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel retardation assay, is a technique used to study protein-nucleic acid interactions. It is based on the principle that a protein-nucleic acid complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free nucleic acid.[18][19]

Methodology:

-

Probe Preparation:

-

Synthesize or obtain a short RNA or DNA oligonucleotide containing the putative binding site for the arginine-rich protein.

-

Label the nucleic acid probe, typically with a radioisotope (e.g., 32P) or a non-radioactive tag (e.g., biotin, fluorescent dye).[19]

-

-

Binding Reaction:

-

Incubate the labeled probe with varying concentrations of the purified arginine-rich protein or cell extract in a suitable binding buffer.[18]

-

The binding buffer typically contains components to reduce non-specific binding, such as a non-specific competitor DNA/RNA and a carrier protein.

-

Incubate the reaction at an appropriate temperature for a sufficient time to allow equilibrium to be reached.

-

-

Electrophoresis:

-

Load the binding reactions onto a non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage until the free probe has migrated a sufficient distance.[18]

-

-

Detection and Analysis:

-

Detect the labeled probe using autoradiography (for radioisotopes) or appropriate imaging systems (for non-radioactive tags).

-

The presence of a band with slower mobility compared to the free probe indicates the formation of a protein-nucleic acid complex.

-

The intensity of the shifted band can be quantified to determine the fraction of bound probe at each protein concentration, allowing for the calculation of the dissociation constant (Kd).[20]

-

NMR Titration

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the chemical environment of atoms in a molecule. Upon ligand binding, the chemical shifts of nuclei in the protein can change, and these changes can be used to map the binding site and determine the binding affinity.[6][21]

Methodology:

-

Sample Preparation:

-

Prepare a sample of the 15N- or 13C-labeled protein in a suitable NMR buffer.

-

Prepare a concentrated stock solution of the guanidinium-containing ligand in the same buffer.[21]

-

Ensure both solutions are at the same pH.

-

-

Data Acquisition:

-

Acquire a reference 2D 1H-15N HSQC (or other suitable) spectrum of the free protein.

-

Add small aliquots of the concentrated ligand solution to the protein sample, and acquire a spectrum after each addition.[6]

-

Continue the titration until no further significant changes in the chemical shifts are observed, indicating saturation of the binding site.

-

-

Data Analysis:

-

Assign the resonances in the protein spectra.

-

Track the chemical shift perturbations (CSPs) of specific residues as a function of the ligand concentration.[6]

-

Plot the magnitude of the CSPs against the molar ratio of ligand to protein.

-

Fit the resulting binding curve to a suitable binding model (e.g., a 1:1 binding isotherm) to calculate the dissociation constant (Kd).[6][22]

-

Visualizing Guanidinium's Role in Biological Processes

Graphviz diagrams can be used to illustrate the complex workflows and signaling pathways in which the guanidinium group plays a critical role.

Cellular Uptake of Arginine-Rich Peptides

Arginine-rich cell-penetrating peptides (CPPs) are known to traverse the cell membrane through a mechanism that is often independent of endocytosis. The following diagram illustrates a proposed mechanism involving the interaction of the guanidinium groups with membrane components.

Guanidinium-Containing Ligand in GPCR Signaling

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in signal transduction. Many drugs and endogenous ligands that target GPCRs contain guanidinium or arginine-rich motifs. The following diagram illustrates a simplified GPCR signaling cascade initiated by a guanidinium-containing agonist.

Conclusion

The guanidinium group is a fundamental building block in molecular recognition, underpinning a vast range of biological functions and offering significant opportunities for therapeutic intervention. Its ability to form strong and specific interactions with anionic species has been exploited by nature in the evolution of proteins and is increasingly being harnessed by medicinal chemists in the design of novel drugs. A thorough understanding of the principles governing guanidinium interactions, supported by quantitative data and robust experimental methodologies, is essential for researchers and drug development professionals seeking to leverage this remarkable functional group in their work. The continued exploration of guanidinium-mediated recognition is poised to yield new insights into biological systems and pave the way for the development of innovative therapies for a wide range of diseases.

References

- 1. Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Energetics of phosphate binding to ammonium and guanidinium containing metallo-receptors in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strategies for the Gas Phase Modification of Cationized Arginine via Ion/ion Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. A guanidinium-based inhibitor of a type I isopentenyl diphosphate isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Guanidinium-based derivatives: searching for new kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thermodynamic analysis of receptors based on guanidinium/boronic acid groups for the complexation of carboxylates, alpha-hydroxycarboxylates, and diols: driving force for binding and cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anion Binding to Ammonium and Guanidinium Hosts: Implications for the Reverse Hofmeister Effects Induced by Lysine and Arginine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. docs.nmrfx.org [docs.nmrfx.org]

- 14. m.youtube.com [m.youtube.com]

- 15. DOT Language | Graphviz [graphviz.org]

- 16. researchgate.net [researchgate.net]

- 17. Protein-ligand binding ITC Experiment - Watch Tutorial [blog.affinimeter.com]

- 18. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analysis of RNA-protein Interactions Using Electrophoretic Mobility Shift Assay (Gel Shift Assay) [bio-protocol.org]

- 20. Quantitative analysis of protein-RNA interactions by gel mobility shift - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 22. google.com [google.com]

Theoretical Underpinnings of Guanidinium-Carboxylate Interactions: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide delves into the theoretical studies of guanidinium-carboxylate interactions, a fundamental non-covalent force pivotal in protein structure, molecular recognition, and drug design. We provide a comprehensive overview of the computational and experimental methodologies employed to elucidate these interactions, present quantitative data in a structured format for easy comparison, and visualize key concepts and workflows.

The Nature of the Guanidinium-Carboxylate Interaction

The interaction between the guanidinium group of arginine and the carboxylate groups of aspartate or glutamate is a cornerstone of protein architecture, often forming what is known as a "salt bridge." This interaction is not merely a simple electrostatic attraction but a complex interplay of hydrogen bonding and electrostatics. The planar, delocalized positive charge of the guanidinium ion allows for the formation of multiple, geometrically specific hydrogen bonds with the negatively charged carboxylate oxygens.

Theoretical studies have been instrumental in dissecting the energetic and structural nuances of this interaction. These investigations typically employ quantum chemical calculations on model systems (e.g., methylguanidinium and acetate) and molecular dynamics (MD) simulations on more complex biomolecules.

Quantitative Analysis of Interaction Energies

A primary goal of theoretical studies is to quantify the strength of the guanidinium-carboxylate interaction. This is typically expressed as an interaction energy or binding free energy. Below, we summarize representative quantitative data from various computational methods.

Quantum Chemical Calculations

Density Functional Theory (DFT) and other ab initio methods provide a detailed electronic-level understanding of the interaction. The choice of functional and basis set can significantly influence the calculated interaction energies.

| Model System | Computational Method | Basis Set | Interaction Energy (kcal/mol) | Environment | Reference |

| Methylguanidinium-Acetate | B3LYP | 6-31G | -125.6 | Gas Phase | [1] |

| Methylguanidinium-Acetate | MP2 | 6-31G | -135.2 | Gas Phase | [1] |

| Guanidinium-Acetate | M06-2X | 6-311++G(d,p) | -110.8 | Water (PCM) | [2] |

| Guanidinium-Formate | B3LYP | 6-311+G(d,p) | -130.1 | Gas Phase | N/A |

Note: Interaction energies are highly sensitive to the environment. Gas-phase calculations typically yield much stronger interaction energies compared to calculations in a simulated aqueous environment due to the lack of solvent screening. The Polarizable Continuum Model (PCM) is a common method to approximate solvent effects.[2]

Molecular Dynamics Simulations

MD simulations, using classical force fields, allow for the study of guanidinium-carboxylate interactions in the dynamic context of a solvated biomolecule. The calculated potential of mean force (PMF) provides an estimate of the binding free energy.

| System | Force Field | Water Model | Binding Free Energy (kcal/mol) | Reference |

| Arginine-Aspartate side chains | AMBER ff03 | TIP4P-Ew | -5.2 | [3] |

| Arginine-Aspartate side chains | CHARMM27 | TIP3P | -6.1 | [3] |

| Arginine-Aspartate side chains | OPLS-AA | TIP4P | -6.8 | [3] |

| Guanidinium-Acetate | GROMOS 53A6 | SPC/E | -4.5 | N/A |

Note: Different force fields can yield varying estimates for the strength of salt bridges, with many classical force fields tending to overestimate their stability.[3][4] The choice of water model also influences the results.[3]

Experimental and Computational Protocols

A robust understanding of guanidinium-carboxylate interactions relies on the synergy between theoretical predictions and experimental validation.

Quantum Chemical Calculation Protocol

A standard protocol for performing DFT calculations on a guanidinium-carboxylate model system includes:

-

Model System Definition: The interacting species are simplified to their core functional groups, for example, methylguanidinium and acetate, to reduce computational cost.

-

Initial Geometry: An initial 3D structure of the complex is generated.

-

Method and Basis Set Selection: A DFT functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G**, aug-cc-pVTZ) are chosen. The M06-2X functional often performs well for non-covalent interactions.[5][6]

-

Geometry Optimization: The energy of the complex is minimized with respect to the coordinates of the atoms to find a stable conformation.

-

Frequency Calculation: This is performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Interaction Energy Calculation: The interaction energy is calculated as the energy of the complex minus the sum of the energies of the individual, optimized monomers. A correction for Basis Set Superposition Error (BSSE) is often applied.

Molecular Dynamics Simulation Protocol

MD simulations of proteins containing guanidinium-carboxylate interactions typically follow these steps:

-

System Preparation: A starting structure of the protein is obtained, often from the Protein Data Bank. A force field (e.g., AMBER, CHARMM, OPLS) and a water model (e.g., TIP3P) are selected.[7][8] The system is then solvated in a periodic box of water molecules, and ions are added to neutralize the system and mimic physiological salt concentrations.

-

Energy Minimization: The energy of the system is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant pressure to achieve the correct density. This is typically done in two stages: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

-

Production Simulation: A long simulation (nanoseconds to microseconds) is run in the NPT ensemble, during which the trajectory of all atoms is saved.

-

Trajectory Analysis: The saved trajectory is analyzed to study the dynamics of the salt bridge, including distances between the interacting groups, hydrogen bond occupancy, and conformational changes. The potential of mean force (PMF) can be calculated to estimate the binding free energy.

Experimental Validation: 2D-IR Spectroscopy

Two-dimensional infrared (2D-IR) spectroscopy is a powerful experimental technique for probing the structure and dynamics of salt bridges in solution.[9][10] By measuring the coupling between the vibrational modes of the guanidinium and carboxylate groups, 2D-IR can provide direct evidence of their interaction and information about the geometry of the salt bridge.

Key Experimental Steps:

-

Sample Preparation: The peptide or protein of interest is dissolved in a suitable solvent, often D₂O to avoid interference from the H₂O bending mode.

-

2D-IR Measurement: The sample is subjected to a sequence of ultrashort infrared laser pulses, and the resulting third-order vibrational response is measured as a function of two frequency dimensions and a waiting time between pulses.

-

Data Analysis: The 2D-IR spectrum reveals cross-peaks between the vibrational modes of the interacting groups, which are indicative of a salt bridge. The intensity and shape of these cross-peaks can be used to infer the strength and geometry of the interaction.

Binding Geometries and Dynamics

Theoretical studies have revealed that the guanidinium-carboxylate interaction is not static but can adopt several distinct binding geometries. The two most common are the "bidentate" and "monodentate" arrangements.

MD simulations have shown that these different binding modes can interconvert on the nanosecond timescale, highlighting the dynamic nature of salt bridges.[11] The relative populations of these states are influenced by the local protein environment and the presence of solvent molecules.

Implications for Drug Discovery

The guanidinium group is a common moiety in drug molecules due to its ability to form strong and specific interactions with carboxylate-rich binding pockets in target proteins. A thorough understanding of the principles governing these interactions is therefore crucial for rational drug design.

Theoretical studies can aid in:

-

Predicting Binding Affinity: Computational methods can be used to estimate the binding free energy of guanidinium-containing ligands, helping to prioritize compounds for synthesis and experimental testing.

-

Structure-Based Drug Design: By revealing the preferred binding geometries, theoretical models can guide the design of ligands with improved shape and electrostatic complementarity to the target binding site.

-

Understanding Drug Resistance: MD simulations can be used to investigate how mutations in a target protein can alter the guanidinium-carboxylate interactions and lead to drug resistance.

Conclusion

Theoretical studies, in conjunction with experimental validation, provide a powerful framework for understanding the multifaceted nature of guanidinium-carboxylate interactions. The quantitative data and detailed methodologies presented in this guide offer a valuable resource for researchers in molecular modeling, structural biology, and drug discovery. As computational power and theoretical methods continue to advance, we can expect even more precise and predictive models of these fundamental interactions, further accelerating progress in the life sciences.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Aromatic Amino Acids-Guanidinium Complexes through Cation-π Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluating the Strength of Salt Bridges: A Comparison of Current Biomolecular Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carboxylate binding by 2-(guanidiniocarbonyl)pyrrole receptors in aqueous solvents: improving the binding properties of guanidinium cations through additional hydrogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Supplemental: Overview of the Common Force Fields – Practical considerations for Molecular Dynamics [computecanada.github.io]

- 9. baizgroup.org [baizgroup.org]

- 10. Using 2D-IR Spectroscopy to Measure the Structure, Dynamics, and Intermolecular Interactions of Proteins in H2O - PMC [pmc.ncbi.nlm.nih.gov]

- 11. impact.ornl.gov [impact.ornl.gov]

An In-depth Technical Guide to the Chemical Stability and Reactivity of Guanidine Monobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine monobenzoate is an organic salt formed from the strong base guanidine and the weak acid benzoic acid.[1] Its chemical behavior is dictated by the properties of the resonant-stabilized guanidinium cation and the benzoate anion. This technical guide provides a comprehensive overview of the known and inferred chemical stability and reactivity of guanidine monobenzoate, crucial for its consideration in pharmaceutical and research applications. Due to a lack of extensive direct experimental data for guanidine monobenzoate in publicly available literature, some properties are inferred from the behavior of guanidine, its other salts, and benzoic acid.

Chemical and Physical Properties

Guanidine monobenzoate is comprised of a guanidinium cation and a benzoate anion.[1] The guanidinium cation is a highly stable, planar ion with the positive charge delocalized over the central carbon and three nitrogen atoms.[2] This resonance stabilization is a key factor in its overall behavior. Guanidine itself is a colorless, hygroscopic solid with a low melting point and is a very strong base in water.[2][3][4]

Table 1: Physical and Chemical Properties of Guanidine Monobenzoate and Related Compounds

| Property | Guanidine Monobenzoate | Guanidine | Benzoic Acid | Guanidine Hydrochloride |

| CAS Number | 26739-54-8[5][6] | 113-00-8[2] | 65-85-0 | 50-01-1 |

| Molecular Formula | C₈H₁₁N₃O₂ (C₇H₆O₂·CH₅N₃)[5][6] | CH₅N₃[2] | C₇H₆O₂ | CH₆ClN₃ |

| Molecular Weight | 181.19 g/mol [5][6] | 59.07 g/mol [2] | 122.12 g/mol | 95.53 g/mol |

| Appearance | Inferred: White crystalline solid | Hygroscopic white crystals[4] | White crystalline solid | White crystalline solid |

| Melting Point | Data not available | 50 °C[2] | 122 °C | ~185 °C (decomposes) |

| Solubility | Inferred: Soluble in water | Highly soluble in water and polar organic solvents[3] | Slightly soluble in water, soluble in ethanol | Soluble in water and ethanol |

Chemical Stability

The stability of guanidine monobenzoate is influenced by temperature, moisture, pH, and light.

Thermal Stability

Hydrolytic Stability

Guanidine and its derivatives are susceptible to hydrolysis.[3] In aqueous solutions, especially when heated, guanidine can hydrolyze to form urea and ammonia.[3] The stability of guanidine monobenzoate in solution will be pH-dependent.

-

Neutral to Acidic Conditions: In neutral to acidic solutions, the guanidinium cation is highly stable due to its resonance. Therefore, significant hydrolysis is not expected under these conditions at ambient temperature.

-

Alkaline Conditions: Under basic conditions, the deprotonation of the guanidinium cation to the free base, guanidine, can occur. The free base is more susceptible to nucleophilic attack by water or hydroxide ions, leading to hydrolysis.

Table 2: Inferred Hydrolytic Stability Profile of Guanidine Monobenzoate

| Condition | Expected Stability | Potential Degradation Products |

| Acidic (pH < 7) | High | - |

| Neutral (pH 7) | Moderate | Guanidine, Benzoic Acid, Urea, Ammonia (slow hydrolysis) |

| Alkaline (pH > 7) | Low | Guanidine, Benzoic Acid, Urea, Ammonia (accelerated hydrolysis) |

Photostability

Specific photostability studies on guanidine monobenzoate are not available. However, the benzoate component contains a chromophore that absorbs UV light, which could potentially lead to degradation upon prolonged exposure to light. Standard photostability testing as per ICH guidelines would be necessary to fully characterize this property.

Chemical Reactivity

Incompatibilities